molecular formula C13H8ClIN2O3 B11020357 N-(4-chloro-3-nitrophenyl)-3-iodobenzamide

N-(4-chloro-3-nitrophenyl)-3-iodobenzamide

Cat. No.: B11020357
M. Wt: 402.57 g/mol
InChI Key: HQTGBEVRNRGEQQ-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-3-iodobenzamide: is a complex organic compound characterized by the presence of chloro, nitro, and iodo functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-3-nitrophenyl)-3-iodobenzamide typically involves a multi-step process One common method includes the nitration of 4-chloronitrobenzene, followed by iodination and subsequent amide formation

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions: N-(4-chloro-3-nitrophenyl)-3-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups into the benzamide core.

Scientific Research Applications

Chemistry: In chemistry, N-(4-chloro-3-nitrophenyl)-3-iodobenzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of nitro and iodo groups on biological systems. It may serve as a probe to investigate enzyme interactions and cellular pathways.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory activities.

Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-3-iodobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the iodo group can facilitate halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: N-(4-chloro-3-nitrophenyl)-3-iodobenzamide stands out due to the presence of the iodo group, which imparts unique reactivity and potential for halogen bonding. This makes it a valuable compound for specific applications where such interactions are desired.

Properties

Molecular Formula

C13H8ClIN2O3

Molecular Weight

402.57 g/mol

IUPAC Name

N-(4-chloro-3-nitrophenyl)-3-iodobenzamide

InChI

InChI=1S/C13H8ClIN2O3/c14-11-5-4-10(7-12(11)17(19)20)16-13(18)8-2-1-3-9(15)6-8/h1-7H,(H,16,18)

InChI Key

HQTGBEVRNRGEQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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